molecular formula C12H8ClFO B6340883 2-Chloro-5-(3-fluorophenyl)phenol, 95% CAS No. 1214376-89-2

2-Chloro-5-(3-fluorophenyl)phenol, 95%

Cat. No. B6340883
CAS RN: 1214376-89-2
M. Wt: 222.64 g/mol
InChI Key: GOQWZRUBRNEYLI-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluorophenyl)phenol (95%) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 154°C. The compound has a chlorine atom and a fluorine atom attached to the phenol ring, making it an interesting compound for researchers to study. It is also known by its trivial name, 2-chloro-3-fluorophenol.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-fluorophenyl)phenol (95%) is not well understood. However, it is believed that the compound acts as a proton donor, donating a proton to a target molecule. This protonation is thought to increase the reactivity of the target molecule, allowing it to be used in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(3-fluorophenyl)phenol (95%) are not well understood. However, it is believed that the compound may have some anti-inflammatory and anti-cancer effects. It has been shown to inhibit the growth of certain cancer cell lines in vitro and to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3-fluorophenyl)phenol (95%) is a relatively safe compound to work with in the laboratory. It is a stable compound and has a low toxicity level, making it safe for laboratory use. However, the compound is not water soluble and must be handled with care in order to avoid spills and contamination.

Future Directions

There are a number of potential future directions for research involving 2-Chloro-5-(3-fluorophenyl)phenol (95%). These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. Additionally, further research could be conducted into the mechanism of action of the compound and its potential uses as a proton donor. Finally, further research could be conducted into the synthesis of the compound and its potential uses as a catalyst in organic synthesis.

Synthesis Methods

2-Chloro-5-(3-fluorophenyl)phenol (95%) can be synthesized through a variety of methods. One common method is the reaction of 2-chlorophenol and 3-fluorophenol in aqueous sodium hydroxide solution. This reaction is typically conducted at a temperature of 80-90°C for 1-2 hours. The product is then isolated and purified through a series of recrystallization steps.

Scientific Research Applications

2-Chloro-5-(3-fluorophenyl)phenol (95%) is widely used in scientific research due to its interesting chemical structure. It has been used in the synthesis of various organic compounds such as 2-chloro-3-fluorophenylboronic acid, which is used as a catalyst in organic synthesis. The compound has also been used in the synthesis of various pharmaceuticals such as anti-inflammatory drugs, anticonvulsants, and antipsychotics.

properties

IUPAC Name

2-chloro-5-(3-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQWZRUBRNEYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673445
Record name 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-fluorophenyl)phenol

CAS RN

1214376-89-2
Record name 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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